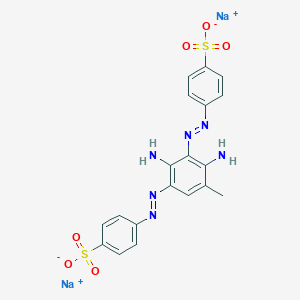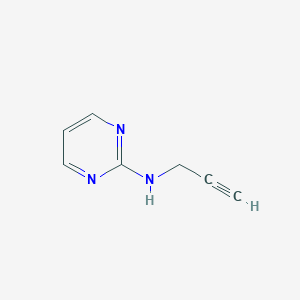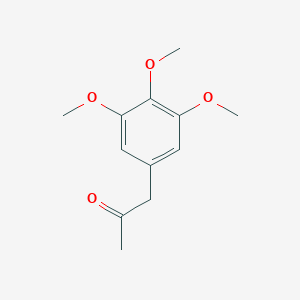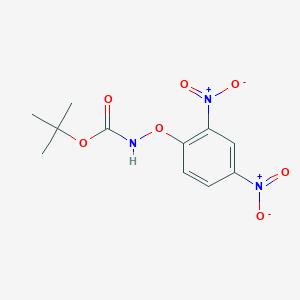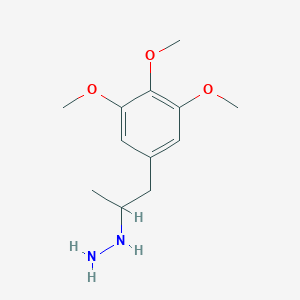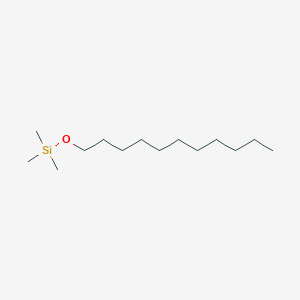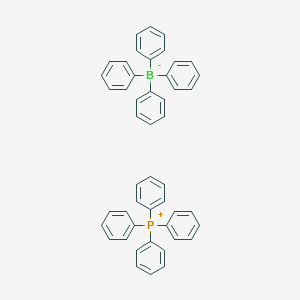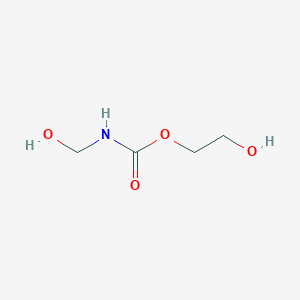
2-hydroxyethyl N-(hydroxymethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxyethyl N-(hydroxymethyl)carbamate is a chemical compound with the molecular formula C4H9NO4 It is an ester derivative of carbamic acid and is characterized by the presence of hydroxymethyl and 2-hydroxyethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (hydroxymethyl)-, 2-hydroxyethyl ester typically involves the reaction of carbamic acid derivatives with hydroxymethyl and 2-hydroxyethyl groups. One common method is the esterification of carbamic acid with 2-hydroxyethanol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of carbamic acid, (hydroxymethyl)-, 2-hydroxyethyl ester can be achieved through continuous flow processes. These processes involve the use of reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-hydroxyethyl N-(hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the hydroxymethyl or 2-hydroxyethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted carbamic acid esters depending on the nucleophile used.
科学的研究の応用
2-hydroxyethyl N-(hydroxymethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and other materials due to its reactivity and functional groups.
作用機序
The mechanism of action of carbamic acid, (hydroxymethyl)-, 2-hydroxyethyl ester involves its interaction with molecular targets through its functional groups. The hydroxymethyl and 2-hydroxyethyl groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Carbamic acid, 2-hydroxyethyl ester: Similar structure but lacks the hydroxymethyl group.
Carbamic acid, methyl ester: Contains a methyl group instead of the hydroxymethyl and 2-hydroxyethyl groups.
Ethyl carbamate: An ester of carbamic acid with an ethyl group.
Uniqueness
2-hydroxyethyl N-(hydroxymethyl)carbamate is unique due to the presence of both hydroxymethyl and 2-hydroxyethyl groups. These functional groups provide additional reactivity and potential for forming hydrogen bonds, making it distinct from other carbamic acid esters.
特性
CAS番号 |
16672-70-1 |
|---|---|
分子式 |
C4H9NO4 |
分子量 |
135.12 g/mol |
IUPAC名 |
2-hydroxyethyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C4H9NO4/c6-1-2-9-4(8)5-3-7/h6-7H,1-3H2,(H,5,8) |
InChIキー |
NHWYGOGAJKUGIY-UHFFFAOYSA-N |
SMILES |
C(COC(=O)NCO)O |
正規SMILES |
C(COC(=O)NCO)O |
Key on ui other cas no. |
16672-70-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)

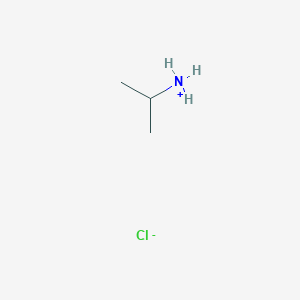
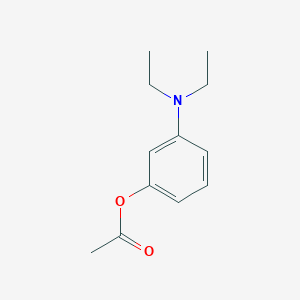
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
